

Application Note: Mechanistic Profiling of the Nicotinamide-Morpholine Scaffold

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Compound of Interest

Compound Name: *N*-[2-(4-morpholinyl)phenyl]nicotinamide

Cat. No.: B251633

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Focusing on *N*-[2-(4-morpholinyl)phenyl]nicotinamide in Kinase Inhibitor Screening

Executive Summary & Scientific Rationale

The molecule ***N*-[2-(4-morpholinyl)phenyl]nicotinamide** represents a classic "privileged scaffold" in kinase drug discovery. It combines a nicotinamide moiety—capable of bidentate hydrogen bonding with the kinase hinge region—with an ortho-substituted morpholine ring.

This specific connectivity offers a critical lesson in medicinal chemistry and screening logic:

- **Solubility & Pharmacokinetics:** The morpholine ring acts as a solubilizing group, reducing the high lipophilicity typically associated with aromatic kinase inhibitors.
- **Conformational Control:** The ortho (2-position) substitution induces a steric twist between the phenyl ring and the amide linker. This non-planarity is often exploited to fit into specific

hydrophobic pockets (e.g., the "gatekeeper" region) of tyrosine kinases like VEGFR2 (KDR) or PDGFR, or Ser/Thr kinases like TNIK.

This guide details the protocols for characterizing this compound class, moving from compound management to high-confidence IC50 generation.

Compound Management & Quality Control

Before initiating enzymatic assays, the physicochemical behavior of the probe must be stabilized. The ortho-morpholine group improves solubility but can introduce steric strain that affects aggregation tendencies.

Protocol A: Stock Preparation & Acoustic Dispensing

- Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
- Concentration: Prepare a 10 mM master stock.
 - Rationale: Higher concentrations (e.g., 50 mM) may precipitate due to the rigid amide backbone.
- Storage: -20°C in Matrix tubes with septum caps to prevent hydration.

Step-by-Step Workflow:

- Weighing: Weigh ~5 mg of solid powder into a glass vial (avoid plastic static interaction).
- Dissolution: Add calculated volume of DMSO. Vortex for 30 seconds.
- Sonication: Sonicate for 5 minutes at room temperature to ensure disruption of crystal lattices.
- QC Check (Nephelometry):
 - Dilute 1 µL of stock into 99 µL of assay buffer (1% DMSO final).
 - Measure light scattering. If scattering > 5x background, the compound is aggregating. **N-[2-(4-morpholinyl)phenyl]nicotinamide** is generally soluble, but check this to rule out false positives.

Primary Screening: TR-FRET Binding Assay (LanthaScreen™)

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format to determine the Binding Affinity (Kd). Unlike activity assays, this measures physical occupancy of the ATP pocket.

Mechanism: The nicotinamide moiety competes with a labeled tracer (e.g., AlexaFluor 647-ATP conjugate) for the kinase hinge region.

Experimental Design (384-well format)

Component	Concentration / Details
Kinase Target	5 nM (GST-tagged or His-tagged)
Tracer	Tracer 222 or 199 (Optimized to Kd of tracer)
Antibody	Eu-anti-GST or Eu-anti-His (2 nM)
Compound	10-point dose response (Start 10 μ M, 1:3 dilution)
Incubation	60 minutes @ Room Temp (Equilibrium is critical)

Step-by-Step Protocol:

- Dispense Compound: Use an acoustic liquid handler (e.g., Echo 650) to shoot nL volumes of compound into dry 384-well plates (Low Volume, White).
- Add Kinase/Antibody Mix: Dilute Kinase and Europium-labeled antibody in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dispense 5 μ L/well.
- Incubation 1: Spin down (1000 rpm, 1 min). Incubate 15 min.
- Add Tracer: Dilute Tracer to 4x the desired final concentration. Dispense 5 μ L/well.
- Final Incubation: Incubate 60 min at Room Temp protected from light.

- Read: Read on a multimode plate reader (e.g., EnVision).
 - Excitation: 337 nm
 - Emission 1 (Donor): 620 nm
 - Emission 2 (Acceptor): 665 nm
- Calculation: TR-FRET Ratio =

Functional Validation: ADP-Glo™ Kinase Assay

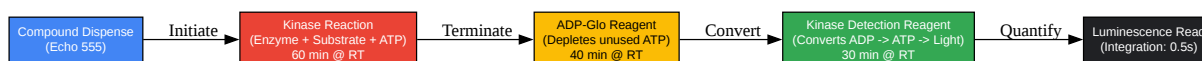
Binding does not guarantee inhibition. The ADP-Glo assay couples ATP hydrolysis to luciferase output, confirming that **N-[2-(4-morpholinyl)phenyl]nicotinamide** inhibits the catalytic transfer of phosphate.

Protocol B: IC50 Determination

- ATP Concentration: Must be set to

of the specific kinase (typically 10–50 μM) to ensure the assay is sensitive to ATP-competitive inhibitors (Type I).

Workflow Diagram (DOT):



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Caption: Figure 1: ADP-Glo functional assay workflow. The depletion of remaining ATP by the first reagent is critical to reducing background noise.

Orthogonal Profiling: Thermal Shift Assay (DSF)

To prove the compound binds the protein and stabilizes its fold (and isn't just a chaotic aggregator), we use Differential Scanning Fluorimetry (DSF).

- Hypothesis: The binding of the nicotinamide-morpholine scaffold should increase the melting temperature () of the kinase domain.
- Reagent: SYPRO Orange (binds hydrophobic regions exposed during unfolding).

Steps:

- Mix Kinase (2 μ M) + Compound (20 μ M) + SYPRO Orange (5x) in a qPCR plate.
- Ramp temperature from 25°C to 95°C at 1°C/min.
- Result: A indicates significant specific binding.

Data Analysis & Interpretation

Curve Fitting

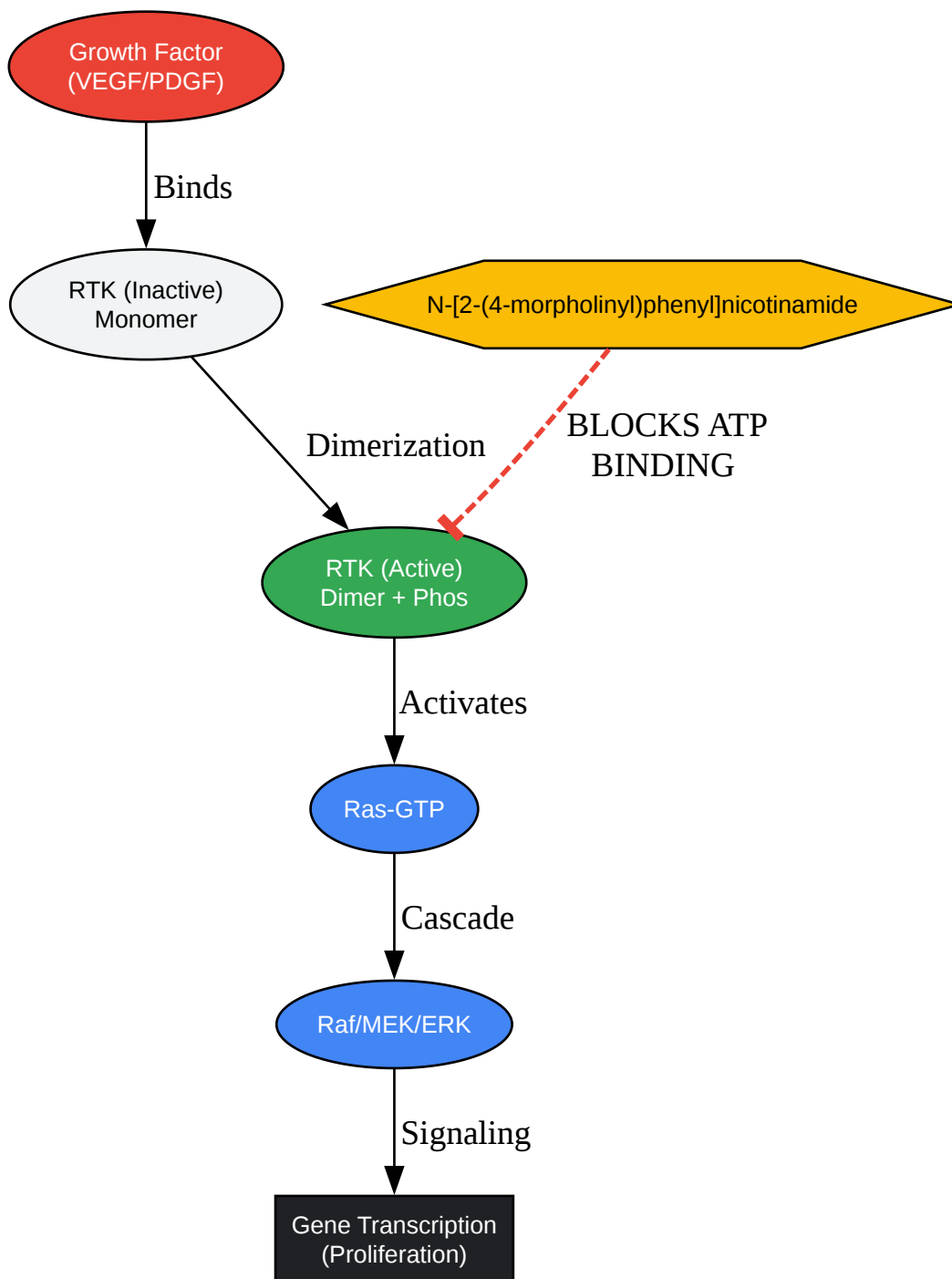
Fit data to the 4-parameter logistic equation:

Troubleshooting the Nicotinamide-Morpholine Scaffold

Observation	Potential Cause	Remediation
Hill Slope > 2.0	Compound aggregation or stoichiometric binding.	Add 0.01% Triton X-100 to buffer; re-check solubility.
High Background (TR-FRET)	Morpholine amine quenching fluorescence (rare) or light scattering.	Check compound autofluorescence at 337nm/665nm.
IC50 shift with [ATP]	Compound is ATP-competitive (Expected).	This confirms the mechanism. [1] If IC50 doesn't shift, it might be allosteric.

Pathway Context & Mechanism

The diagram below illustrates where this inhibitor class typically intervenes in a generic Receptor Tyrosine Kinase (RTK) pathway (e.g., VEGFR/PDGFR).



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Caption:Figure 2: Mechanism of Action. The inhibitor targets the ATP-binding pocket of the active RTK dimer, preventing downstream phosphorylation of Ras/Raf.

References

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